molecular formula C17H21N3O B5844614 1-(3-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine

1-(3-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B5844614
M. Wt: 283.37 g/mol
InChI Key: LOVSRZFPCNRHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine, commonly referred to as MPMP, is a chemical compound that belongs to the piperazine family. It is widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of MPMP involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which in turn affects mood, anxiety, and stress. MPMP has also been found to have an effect on the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Biochemical and Physiological Effects:
MPMP has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for the regulation of mood and behavior. MPMP has also been shown to have an effect on the activity of the HPA axis, which is involved in the regulation of stress response. In addition, MPMP has been found to have an effect on the expression of genes involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

MPMP has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety. MPMP is also relatively stable and can be easily synthesized using the method described above. However, there are also some limitations to the use of MPMP in lab experiments. One limitation is that it has a relatively short half-life, which means that its effects may be short-lived. In addition, MPMP has been found to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MPMP. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in the regulation of mood and anxiety. Another direction is to study the effects of MPMP in animal models of mood and anxiety disorders, such as depression and post-traumatic stress disorder. Finally, there is a need for further research to elucidate the precise mechanism of action of MPMP, including its downstream signaling pathways and its effects on gene expression.

Synthesis Methods

The synthesis of MPMP involves the reaction between 3-methoxybenzyl chloride and 3-pyridinemethanol in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure MPMP. This synthesis method has been widely used in the production of MPMP for scientific research purposes.

Scientific Research Applications

MPMP has been extensively used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPMP has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for the regulation of mood and behavior.

properties

IUPAC Name

1-(3-methoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-21-17-6-2-5-16(12-17)20-10-8-19(9-11-20)14-15-4-3-7-18-13-15/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVSRZFPCNRHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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